Cas no 14510-07-7 (4-formyl-8-hydroxyquinoline)

4-formyl-8-hydroxyquinoline 化学的及び物理的性質

名前と識別子

-

- 4-formyl-8-hydroxyquinoline

- 8-Hydroxy-chinolin-4-carbaldehyd

- 8-hydroxy-quinoline-4-carbaldehyde

- 8-Hydroxychinolin-4-carbaldehyd

- 8-hydroxyquinoline-4-aldehyde

- 8-hydroxyquinoline-4-carbaldehyde

- DTXSID901294039

- 8-Hydroxy-4-quinolinecarboxaldehyde

- 4-quinolinecarboxaldehyde,8-hydroxy-

- 14510-07-7

- AS-63360

- SB68296

- AKOS022638636

- 4-Quinolinecarboxaldehyde, 8-hydroxy-

- W17123

- SCHEMBL21625616

- CS-0060035

- MFCD06824353

- PAA51007

- 8-Hydroxyquinoline-4-carbaldehyde

-

- MDL: MFCD06824353

- インチ: InChI=1S/C10H7NO2/c12-6-7-4-5-11-10-8(7)2-1-3-9(10)13/h1-6,13H

- InChIKey: PYOVEJVKZRJJQK-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C=CN=C2C(=C1)O)C=O

計算された属性

- せいみつぶんしりょう: 173.047678466g/mol

- どういたいしつりょう: 173.047678466g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 195

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 50.2Ų

4-formyl-8-hydroxyquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1130675-250mg |

8-Hydroxyquinoline-4-carbaldehyde |

14510-07-7 | 98% | 250mg |

¥2248 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1130675-1g |

8-Hydroxyquinoline-4-carbaldehyde |

14510-07-7 | 98% | 1g |

¥5205 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1130675-100mg |

8-Hydroxyquinoline-4-carbaldehyde |

14510-07-7 | 98% | 100mg |

¥1512 | 2023-04-15 | |

| eNovation Chemicals LLC | D773053-250mg |

4-Quinolinecarboxaldehyde, 8-hydroxy- |

14510-07-7 | 95% | 250mg |

$875 | 2025-02-26 | |

| abcr | AB513011-250mg |

8-Hydroxyquinoline-4-carbaldehyde; . |

14510-07-7 | 250mg |

€857.10 | 2025-03-19 | ||

| eNovation Chemicals LLC | D773053-250mg |

4-Quinolinecarboxaldehyde, 8-hydroxy- |

14510-07-7 | 95% | 250mg |

$945 | 2024-06-06 | |

| eNovation Chemicals LLC | D773053-100mg |

4-Quinolinecarboxaldehyde, 8-hydroxy- |

14510-07-7 | 95% | 100mg |

$490 | 2024-06-06 | |

| Chemenu | CM228553-100mg |

8-Hydroxyquinoline-4-carbaldehyde |

14510-07-7 | 95% | 100mg |

$115 | 2023-01-02 | |

| Alichem | A189001047-10g |

8-Hydroxyquinoline-4-carboxaldehyde |

14510-07-7 | 98% | 10g |

$4,545.80 | 2022-04-02 | |

| eNovation Chemicals LLC | D773053-50mg |

4-Quinolinecarboxaldehyde, 8-hydroxy- |

14510-07-7 | 95% | 50mg |

$405 | 2025-02-26 |

4-formyl-8-hydroxyquinoline 関連文献

-

2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231

-

Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

4-formyl-8-hydroxyquinolineに関する追加情報

Introduction to 4-formyl-8-hydroxyquinoline (CAS No. 14510-07-7)

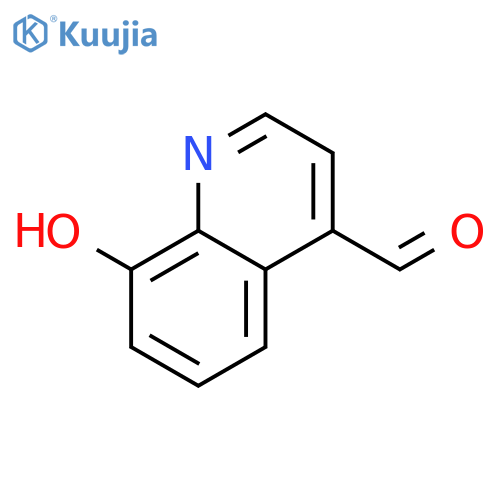

4-formyl-8-hydroxyquinoline, identified by the Chemical Abstracts Service Number (CAS No.) 14510-07-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and utility in medicinal chemistry. The structural features of 4-formyl-8-hydroxyquinoline, particularly the presence of both a formyl group and a hydroxyl group on the quinoline ring, make it a versatile scaffold for further chemical modifications and biological investigations.

The molecular structure of 4-formyl-8-hydroxyquinoline consists of a benzene-like quinoline core, which is fused with a pyridine ring. The formyl group (–CHO) at the 4-position and the hydroxyl group (–OH) at the 8-position contribute to its reactivity and potential applications. These functional groups enable various chemical transformations, including condensation reactions, oxidation, and reduction processes, which are pivotal in synthesizing more complex derivatives.

In recent years, 4-formyl-8-hydroxyquinoline has been extensively studied for its pharmacological properties. Research has demonstrated its potential as an intermediate in the synthesis of bioactive molecules targeting various diseases. One of the most promising areas of investigation has been its role in developing antimicrobial and antitumor agents. The quinoline scaffold is well-documented for its ability to interact with biological targets such as enzymes and receptors, making it an attractive candidate for drug discovery.

Recent studies have highlighted the antimicrobial activity of derivatives of 4-formyl-8-hydroxyquinoline. Researchers have observed that modifications at the 4- and 8-positions can significantly enhance the efficacy against Gram-positive and Gram-negative bacteria, as well as fungi. This has led to the exploration of novel quinoline-based antibiotics that could address emerging antibiotic-resistant strains. The formyl group in 4-formyl-8-hydroxyquinoline serves as a reactive site for further functionalization, allowing chemists to design molecules with tailored antimicrobial properties.

Beyond antimicrobial applications, 4-formyl-8-hydroxyquinoline has shown promise in oncology research. Preclinical studies have indicated that certain derivatives exhibit inhibitory effects on kinases and other enzymes involved in cancer cell proliferation. The hydroxyl group at the 8-position facilitates hydrogen bonding interactions with biological targets, enhancing binding affinity. Additionally, the formyl group can participate in Schiff base formation, leading to stable complexes with metal ions that have been reported to exhibit anticancer activity.

The synthesis of 4-formyl-8-hydroxyquinoline typically involves multi-step organic reactions starting from readily available precursors such as 8-aminoquinoline or 8-hydroxyquinoline. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These synthetic routes are critical for producing sufficient quantities of the compound for both laboratory-scale investigations and potential industrial applications.

In conclusion, 4-formyl-8-hydroxyquinoline (CAS No. 14510-07-7) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable scaffold for developing novel therapeutic agents targeting infections and cancer. Ongoing research continues to uncover new derivatives and applications, reinforcing its importance in medicinal chemistry and drug discovery efforts.

14510-07-7 (4-formyl-8-hydroxyquinoline) 関連製品

- 1806947-66-9(5-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-hydroxypyridine)

- 26103-07-1(Chloromethyl Hexafluoroisopropyl Ether)

- 1540886-59-6(1-(5-bromo-2-chlorophenyl)-2-methylpropan-2-yl(methyl)amine)

- 2228716-32-1(6-(3-aminopropoxy)-2,3-difluoro-N,N-dimethylaniline)

- 1924322-36-0(N'-Hydroxy-3-morpholin-4-yl-5-(trifluoromethyl)pyridine-2-carboximidamide)

- 2413085-25-1(3-Pyridinecarboxylic acid, 5-(4,4-difluoro-1-piperidinyl)-)

- 1807033-83-5(2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-sulfonyl chloride)

- 56515-63-0(1-(2-Amino-6-nitrophenyl)ethanone)

- 2228429-79-4(3-amino-1-1-(2-methylpropyl)-1H-pyrazol-4-ylpropan-1-one)

- 1822474-36-1(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid)